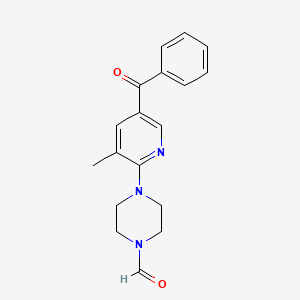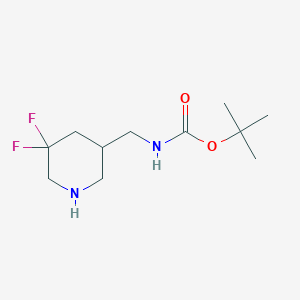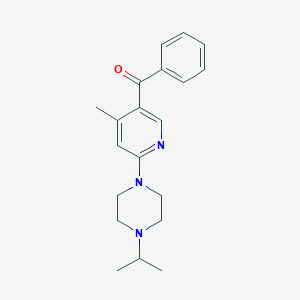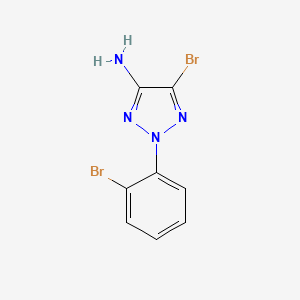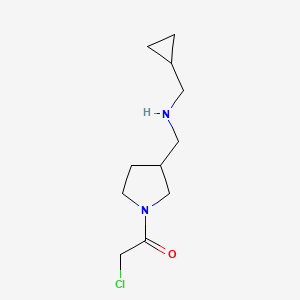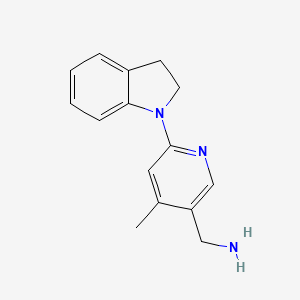
(S)-2-((4-Methoxyphenoxy)methyl)morpholine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-((4-Methoxyphenoxy)methyl)morpholinehydrochloride is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a morpholine ring substituted with a methoxyphenoxy group, making it an interesting subject for research in organic chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-((4-Methoxyphenoxy)methyl)morpholinehydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as (S)-morpholine and 4-methoxyphenol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Formation of Intermediate: The intermediate product, (S)-2-((4-Methoxyphenoxy)methyl)morpholine, is formed through the reaction of (S)-morpholine with 4-methoxyphenol.
Hydrochloride Formation: The final step involves the conversion of the intermediate to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the production of (S)-2-((4-Methoxyphenoxy)methyl)morpholinehydrochloride may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Stirred-Tank Reactors (CSTR): To maintain consistent reaction conditions.
Purification Steps: Such as crystallization or recrystallization to obtain the pure hydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-2-((4-Methoxyphenoxy)methyl)morpholinehydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The compound can be reduced to remove the methoxy group or to modify the morpholine ring.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Conditions involving strong bases or acids, depending on the desired substitution.
Major Products:
Oxidation Products: Aldehydes or acids derived from the methoxy group.
Reduction Products: Modified morpholine derivatives.
Substitution Products: Compounds with different functional groups replacing the methoxy group.
Applications De Recherche Scientifique
(S)-2-((4-Methoxyphenoxy)methyl)morpholinehydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (S)-2-((4-Methoxyphenoxy)methyl)morpholinehydrochloride involves its interaction with specific molecular targets. The compound may:
Bind to Receptors: Interact with receptors in biological systems, influencing cellular responses.
Modulate Enzymes: Affect the activity of enzymes, altering metabolic pathways.
Pathways Involved: The exact pathways depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
®-2-((4-Methoxyphenoxy)methyl)morpholinehydrochloride: The enantiomer of the compound with different stereochemistry.
2-((4-Methoxyphenoxy)methyl)piperidinehydrochloride: A similar compound with a piperidine ring instead of a morpholine ring.
2-((4-Methoxyphenoxy)methyl)tetrahydrofuranhydrochloride: A compound with a tetrahydrofuran ring.
Uniqueness: (S)-2-((4-Methoxyphenoxy)methyl)morpholinehydrochloride is unique due to its specific stereochemistry and the presence of both a morpholine ring and a methoxyphenoxy group, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C12H18ClNO3 |
|---|---|
Poids moléculaire |
259.73 g/mol |
Nom IUPAC |
(2S)-2-[(4-methoxyphenoxy)methyl]morpholine;hydrochloride |
InChI |
InChI=1S/C12H17NO3.ClH/c1-14-10-2-4-11(5-3-10)16-9-12-8-13-6-7-15-12;/h2-5,12-13H,6-9H2,1H3;1H/t12-;/m0./s1 |
Clé InChI |
QILVKECRUNHJFY-YDALLXLXSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)OC[C@@H]2CNCCO2.Cl |
SMILES canonique |
COC1=CC=C(C=C1)OCC2CNCCO2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-3-carboxylic acid](/img/structure/B11798163.png)

![1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B11798187.png)

